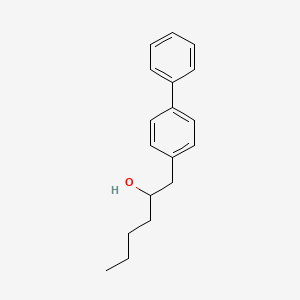![molecular formula C17H14N4O3S B2540105 N-(2-furylmethyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide CAS No. 852691-87-3](/img/no-structure.png)
N-(2-furylmethyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-furylmethyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide is a useful research compound. Its molecular formula is C17H14N4O3S and its molecular weight is 354.38. The purity is usually 95%.
BenchChem offers high-quality N-(2-furylmethyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-furylmethyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis Techniques
The synthesis of compounds similar to N-(2-furylmethyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide involves various techniques. For instance, a series of acetamides were synthesized using (4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)acetic acid reacted with appropriate amines in the presence of N, N′-carbonyldiimidazole. This method showcased the ability to create compounds with potential biological activities (Bunyatyan et al., 2020).
Anticancer and Anticonvulsant Activities
Compounds in this category have been tested for various biological activities. For example, certain compounds demonstrated weak to moderate anticonvulsant effects in a pentylenetetrazole-induced seizure model in mice. These findings indicate a potential application of these compounds in developing anticonvulsant drugs (Bunyatyan et al., 2020). Moreover, some of these compounds have shown promising anticancer activities. For instance, specific compounds selectively influenced non-small cell lung and CNS cancer cell lines, with particular compounds demonstrating significant activity against certain cancer cell lines, indicating their potential as anticancer agents (Berest et al., 2011).
Molecular Studies and SAR Analysis
Cytotoxicity and Molecular Docking
The cytotoxicity of these compounds was evaluated using bioluminescence inhibition of bacterium Photobacterium leiognathi Sh1. Molecular docking studies predicted the affinity of the synthesized substances to the epidermal growth factor receptor (EGFR), showcasing their potential in targeted cancer therapy (Antypenko et al., 2016). In vitro anticancer activity studies further reinforced the potential of these compounds in therapeutic applications, with some compounds showing high activity against various cancer cell lines. Structure-activity relationship (SAR) analysis provided insights into the molecular features contributing to their biological activities (Kovalenko et al., 2012).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-furylmethyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide involves the condensation of 2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetic acid with 2-furylacetaldehyde followed by the addition of ammonia to form the final product.", "Starting Materials": [ "2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetic acid", "2-furylacetaldehyde", "Ammonia" ], "Reaction": [ "Step 1: Condensation of 2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetic acid with 2-furylacetaldehyde in the presence of a suitable condensing agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form N-(2-furylmethyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide intermediate.", "Step 2: Addition of ammonia to the intermediate obtained in step 1 to form the final product N-(2-furylmethyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide.", "Step 3: Purification of the final product by recrystallization or column chromatography." ] } | |
CAS番号 |
852691-87-3 |
製品名 |
N-(2-furylmethyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide |
分子式 |
C17H14N4O3S |
分子量 |
354.38 |
IUPAC名 |
N-(furan-2-ylmethyl)-2-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide |
InChI |
InChI=1S/C17H14N4O3S/c22-14(18-9-10-4-3-7-24-10)8-13-16(23)21-15(19-13)11-5-1-2-6-12(11)20-17(21)25/h1-7,13,19H,8-9H2,(H,18,22) |
InChIキー |
ANWHJSFASNLVCU-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3NC(C(=O)N3C(=S)N=C2C=C1)CC(=O)NCC4=CC=CO4 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



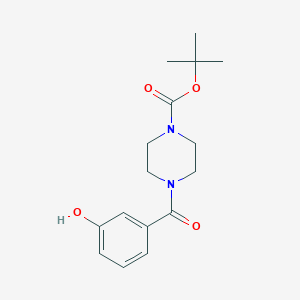

![2-(4-fluorophenoxy)-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}acetamide](/img/structure/B2540026.png)
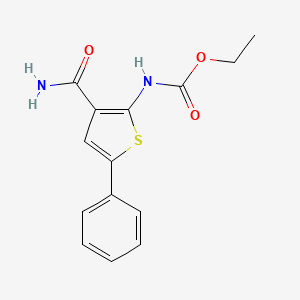
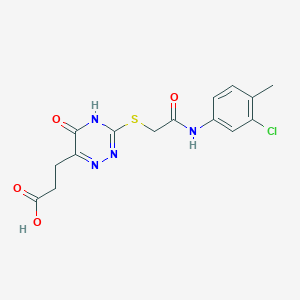
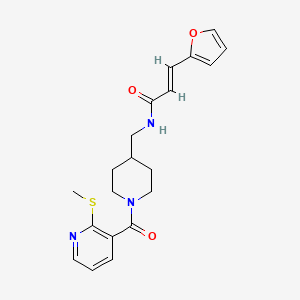
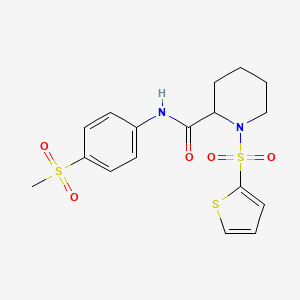


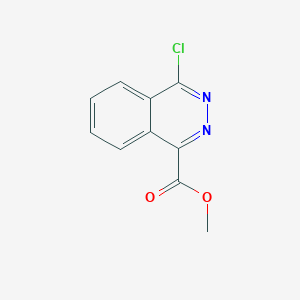
![N-(3,5-dimethylphenyl)-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2540042.png)
